REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:17])[C:5](=O)[CH2:6][C:7]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][N:8]=1)[CH3:2]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:5]1[NH:13][C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=1)=[O:17])[CH3:2]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was filtered through celite
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Type
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WASH
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Details
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washing with ethyl acetate
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Type
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CONCENTRATION
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Details
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the filtrate concentrated in vacuo to ca. 20 mL
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Type
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ADDITION
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Details
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Water (150 mL) was added
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Type
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TEMPERATURE
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Details
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the mixture cooled to between 0° C. and 5° C
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Type
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CUSTOM
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Details
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The precipitate that formed
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Type
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FILTRATION
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Details
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was collected by filtration
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Type
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CUSTOM
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Details
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dried
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |